2(1H)-Pyridinone, 3-(2-ethenyl-4,6-dimethylcyclohexyl)-1,4-dihydroxy-,[1S-(1a,2b,4b,6b)]-
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Overview
Description
2(1H)-Pyridinone, 3-(2-ethenyl-4,6-dimethylcyclohexyl)-1,4-dihydroxy-,[1S-(1a,2b,4b,6b)]-: is a complex organic compound with a unique structure that includes a pyridinone ring and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 3-(2-ethenyl-4,6-dimethylcyclohexyl)-1,4-dihydroxy-,[1S-(1a,2b,4b,6b)]- typically involves multiple steps, including the formation of the pyridinone ring and the attachment of the cyclohexyl group. Common synthetic routes may include:
Formation of the Pyridinone Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Cyclohexyl Group: This can be achieved through various methods such as Friedel-Crafts alkylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
2(1H)-Pyridinone, 3-(2-ethenyl-4,6-dimethylcyclohexyl)-1,4-dihydroxy-,[1S-(1a,2b,4b,6b)]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2(1H)-Pyridinone, 3-(2-ethenyl-4,6-dimethylcyclohexyl)-1,4-dihydroxy-,[1S-(1a,2b,4b,6b)]- apart from these similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
3-[(1S,2S,4S,6R)-2-ethyl-4,6-dimethylcyclohexyl]-1,4-dihydroxypyridin-2-one |
InChI |
InChI=1S/C15H23NO3/c1-4-11-8-9(2)7-10(3)13(11)14-12(17)5-6-16(19)15(14)18/h5-6,9-11,13,17,19H,4,7-8H2,1-3H3/t9-,10+,11-,13-/m0/s1 |
InChI Key |
CPOCLRWKOOOMSH-NOHGZBONSA-N |
Isomeric SMILES |
CC[C@H]1C[C@H](C[C@H]([C@@H]1C2=C(C=CN(C2=O)O)O)C)C |
Canonical SMILES |
CCC1CC(CC(C1C2=C(C=CN(C2=O)O)O)C)C |
Origin of Product |
United States |
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